molecular formula C17H20BrN B3060887 3-Dibenzylamino-1-bromopropane CAS No. 98346-35-1

3-Dibenzylamino-1-bromopropane

Cat. No.: B3060887
CAS No.: 98346-35-1
M. Wt: 318.3 g/mol
InChI Key: XKGMFUZYTNHPGX-UHFFFAOYSA-N
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Description

3-Dibenzylamino-1-bromopropane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a dibenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dibenzylamino-1-bromopropane typically involves the bromination of 3-dibenzylamino-1-propanol. This reaction can be carried out using various brominating agents such as phosphorus tribromide or hydrobromic acid. The reaction conditions often include refluxing the alcohol with the brominating agent in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of heterogeneous catalysts like alumina-modified sulfated zirconia can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Dibenzylamino-1-bromopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The dibenzylamino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: 3-Dibenzylamino-1-propanol, 3-dibenzylamino-1-propanenitrile.

    Elimination Reactions: 3-dibenzylamino-1-propene.

    Oxidation and Reduction: Corresponding oxidized or reduced derivatives of the dibenzylamino group.

Scientific Research Applications

3-Dibenzylamino-1-bromopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Dibenzylamino-1-bromopropane primarily involves its reactivity as a haloalkane. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The dibenzylamino group can interact with biological targets, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

  • N,N-dibenzyl-3-bromopropan-1-amine
  • 3-(Dibenzylamino)-1-propanol
  • Dibenzylamino-1-methylcyclohexanol

Comparison: Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various fields .

Properties

IUPAC Name

N,N-dibenzyl-3-bromopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGMFUZYTNHPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCBr)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458127
Record name 3-dibenzylamino-1-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98346-35-1
Record name 3-dibenzylamino-1-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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